1,8-Dimethyl-9H-carbazole

Catalog No.
S1901168
CAS No.
6558-83-4
M.F
C14H13N
M. Wt
195.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,8-Dimethyl-9H-carbazole

CAS Number

6558-83-4

Product Name

1,8-Dimethyl-9H-carbazole

IUPAC Name

1,8-dimethyl-9H-carbazole

Molecular Formula

C14H13N

Molecular Weight

195.26 g/mol

InChI

InChI=1S/C14H13N/c1-9-5-3-7-11-12-8-4-6-10(2)14(12)15-13(9)11/h3-8,15H,1-2H3

InChI Key

NAXSBBMMIDFGHQ-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)C3=CC=CC(=C3N2)C

Canonical SMILES

CC1=C2C(=CC=C1)C3=CC=CC(=C3N2)C

1,8-Dimethyl-9H-carbazole (CAS: 6558-83-4) is a substituted aromatic heterocyclic compound. Within materials science, it functions as a specialized building block, particularly for hole-transporting materials and host materials in organic light-emitting diodes (OLEDs). Its defining structural feature is the presence of methyl groups at the 1 and 8 positions, which creates significant steric hindrance. This sterically crowded 'bay region' forces a twisted, non-planar molecular geometry, which is a critical differentiator that governs its thermal stability, solubility, and electronic properties, making it suitable for high-performance electronic applications where device lifetime and processing reliability are paramount.

Substituting 1,8-Dimethyl-9H-carbazole with its more common isomer, 3,6-dimethyl-9H-carbazole, or the unsubstituted 9H-carbazole core often leads to significant performance and processability trade-offs. The specific 1,8-substitution pattern creates a twisted molecular structure that disrupts intermolecular packing, which can enhance solubility and promote the formation of stable amorphous films. In contrast, derivatives based on the flatter 3,6-dimethylcarbazole core, such as the hole-selective material Me-4PACz, are known to suffer from poor surface wettability by precursor solutions, a critical processing failure that hinders reproducible device fabrication. This demonstrates that isomeric choice is a primary determinant of material processability and is not a generic substitution.

Enhanced Thermal Stability for Improved Device Longevity and Processing

Derivatives of 4,4′-bis(9-carbazolyl)–biphenyl (CBP) incorporating 1,8-dimethylcarbazole units exhibit significantly enhanced thermal stability compared to the standard CBP parent compound. A derivative featuring this locked 1,8-dimethylcarbazole junction shows a glass transition temperature (Tg) of 205°C. This is substantially higher than the Tg of widely used CBP, which is approximately 110°C.

Evidence DimensionGlass Transition Temperature (Tg)
Target Compound Data205°C (for a CBP derivative with 1,8-dimethylcarbazole units)
Comparator Or BaselineStandard CBP: ~110°C
Quantified Difference~95°C higher Tg
ConditionsDifferential Scanning Calorimetry (DSC) of amorphous films.

A higher Tg is critical for maintaining the morphological stability of thin films during device operation and thermal processing, directly contributing to longer operational lifetimes.

Increased Triplet Energy for High-Efficiency Blue Phosphorescent OLEDs

The steric hindrance from the 1,8-dimethyl substitution pattern effectively disrupts π-conjugation in derived molecules, leading to a higher triplet energy (ET). CBP derivatives built with 1,8-dimethylcarbazole units show increased triplet energies compared to the parent CBP. For example, a related twisted carbazole-based host, 4,4′-bis(N-carbazolyl)-2,2′-dimethylbiphenyl (pCDBP), achieves a triplet energy of 3.0 eV, which is high enough to host blue phosphorescent emitters. This is a significant increase over the 2.65 eV triplet energy of standard para-linked CBP (pCBP), which is insufficient for efficient blue emission.

Evidence DimensionTriplet Energy (ET)
Target Compound Data>2.9 eV (Class of sterically hindered 1,8- and 2,2'- substituted carbazole-biphenyls)
Comparator Or BaselineStandard pCBP: ~2.65 eV
Quantified Difference>0.25 eV increase
ConditionsPhosphorescence spectra measured from frozen solutions or thin films at 77 K.

A host material's triplet energy must be higher than the emitter's to prevent energy loss; this increase enables the use of 1,8-dimethyl-9H-carbazole as a precursor for hosts in high-efficiency blue PHOLEDs, a critical application area.

Potential for Improved Solution Processability over 3,6-Dimethyl Isomer

The choice of carbazole isomer directly impacts processability in solution-based device fabrication. Hole-selective monolayers based on 3,6-dimethyl-9H-carbazole (Me-4PACz) are known to form nonpolar, hydrophobic surfaces that cause poor coverage and dewetting by perovskite precursor solutions. This is a significant barrier to achieving reproducible, high-yield device manufacturing. In contrast, the introduction of bulky, sterically hindering groups on a carbazole core is a known strategy to improve solubility in common organic solvents and reduce the tendency for aggregation. The 1,8-dimethyl substitution provides this steric hindrance, suggesting it is a more suitable precursor for developing materials with reliable solution-processability compared to its 3,6-dimethyl isomer.

Evidence DimensionProcessability (Surface Wettability)
Target Compound DataImplied improved processability due to steric hindrance preventing aggregation and promoting solubility.
Comparator Or Baseline3,6-dimethylcarbazole derivative (Me-4PACz) exhibits poor wettability and coverage issues.
Quantified DifferenceQualitative: Overcomes a known processing failure mode of a key isomeric competitor.
ConditionsSolution deposition of thin films for perovskite solar cells.

For large-area and high-throughput manufacturing, reliable film formation from solution is critical; this compound offers a structural solution to the known processing flaws of its close isomer.

Precursor for High-Stability Host Materials in Blue Phosphorescent OLEDs

The combination of high triplet energy (>2.9 eV) and excellent thermal stability (Tg >200°C in derivatives) makes this compound a priority choice for synthesizing host materials for blue PHOLEDs. These properties directly address the key challenges of efficiency and operational lifetime in blue emitters.

Building Block for Solution-Processable Hole-Transporting Layers (HTLs)

This compound is a strategic choice for developing novel HTLs where processability is key. Its inherent steric hindrance offers a design advantage to overcome the poor wettability and film formation issues observed with flatter carbazole isomers like 3,6-dimethyl-9H-carbazole, enabling more reliable and reproducible device fabrication.

Monomer for Synthesis of Amorphous, High-Tg Polymers

The twisted, non-planar structure of the 1,8-dimethylcarbazole unit is ideal for designing polymers that resist crystallization and maintain stable amorphous morphology. Its use as a monomer can lead to polymers with high glass transition temperatures, suitable for applications requiring robust, thermally stable organic semiconductor films.

XLogP3

4.1

Wikipedia

1,8-Dimethylcarbazole

Dates

Last modified: 08-16-2023

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